

Assessing the Metabolic Stability of Enasidenib-d6: A Comparative Guide

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Compound of Interest

Compound Name: *Enasidenib-d6*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the metabolic stability of **Enasidenib-d6**, a deuterated form of the isocitrate dehydrogenase 2 (IDH2) inhibitor, Enasidenib. While direct experimental data for **Enasidenib-d6** is not publicly available, this document extrapolates its metabolic profile based on the established principles of deuterium-reinforced pharmaceuticals. The guide also compares the metabolic stability of Enasidenib with other approved IDH inhibitors, Ivosidenib and Olutasidenib, providing valuable context for drug development professionals.

Introduction to Enasidenib and the Role of Deuteration

Enasidenib (Idhifa®) is an oral, selective inhibitor of the mutant IDH2 enzyme, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with IDH2 mutations.^{[1][2]} The mutated IDH2 protein produces the oncometabolite D-2-hydroxyglutarate (2-HG), which is implicated in oncogenesis.^[1] Enasidenib works by blocking the production of 2-HG.^[1]

Like many small molecule drugs, Enasidenib undergoes significant metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes and uridine diphosphate-glucuronosyltransferases (UGTs). This metabolism can impact the drug's pharmacokinetic profile, including its half-life and potential for drug-drug interactions.

Deuteration, the process of replacing hydrogen atoms with their heavier isotope deuterium, is a strategy used to improve the metabolic stability of drugs. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of this bond, potentially leading to a longer drug half-life, reduced formation of toxic metabolites, and a more consistent pharmacokinetic profile.

Comparative Metabolic Stability

This section compares the metabolic profile of Enasidenib with the expected profile of **Enasidenib-d6** and other commercially available IDH inhibitors.

Enasidenib vs. **Enasidenib-d6** (Expected)

Direct comparative in vitro metabolic stability data for **Enasidenib-d6** is not available in the public domain. However, based on the known metabolism of Enasidenib, we can anticipate the potential advantages of deuteration. Enasidenib is metabolized by multiple CYP enzymes, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and CYP1A2, as well as various UGTs. Strategic placement of deuterium at sites of metabolic attack on the Enasidenib molecule would be expected to slow down its degradation by these enzymes.

Table 1: Comparison of Enasidenib and Expected **Enasidenib-d6** Metabolic Properties

Parameter	Enasidenib	Enasidenib-d6 (Expected)	Rationale for Expectation
Primary Metabolic Pathways	Oxidation (CYP-mediated), Glucuronidation (UGT-mediated)	Slower Oxidation and Glucuronidation	Kinetic Isotope Effect
Metabolic Stability (in vitro)	Moderate	Higher	Slower rate of metabolism due to stronger C-D bonds at metabolic hot spots
Half-life (in vivo)	~25.9 hours (single dose)	Longer	Reduced metabolic clearance
Potential for Metabolite-Mediated Toxicity	Possible	Potentially Reduced	Slower formation of reactive metabolites
Drug-Drug Interaction Potential	Inhibitor and inducer of some CYPs	Similar but potentially reduced due to altered metabolism	Altered kinetics may influence the extent of interaction

Comparison with Other IDH Inhibitors

Ivosidenib (Tibsovo®), an IDH1 inhibitor, and Olutasidenib (Rezlidhia™), another IDH1 inhibitor, offer points of comparison for metabolic stability within the class of IDH inhibitors.

Table 2: Metabolic Profile of Enasidenib, Ivosidenib, and Olutasidenib

Feature	Enasidenib (IDH2 inhibitor)	Ivosidenib (IDH1 inhibitor)	Olutasidenib (IDH1 inhibitor)
Primary Metabolizing Enzymes	CYP3A4, CYP2C8, CYP2C9, CYP2C19, CYP1A2, UGTs	Primarily CYP3A4	Information not readily available, but generally well-tolerated with some manageable liver toxicity.
Metabolic Profile	Undergoes extensive metabolism.	Slowly metabolized to multiple oxidative metabolites.[3]	Appears to have a favorable safety profile with manageable liver toxicity.[4][5][6]
Known Drug Interactions	Inhibits and induces several CYP enzymes.	Induces CYP3A4 activity.[7]	Potential for drug interactions exists, as with most targeted therapies.
Half-life	~25.9 hours (single dose)	Long half-life.	Not specified, but durable responses suggest a stable pharmacokinetic profile.[5]

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is a standard method to assess the metabolic stability of a compound by measuring its disappearance over time when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.

Objective: To determine the in vitro intrinsic clearance (CL_{int}) and half-life (t_{1/2}) of a test compound (e.g., Enasidenib, **Enasidenib-d6**) in human liver microsomes.

Materials:

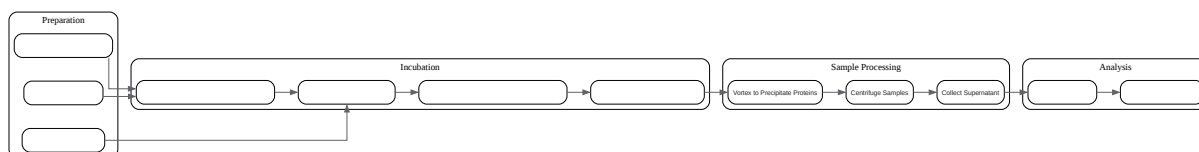
- Test compounds (Enasidenib, **Enasidenib-d6**)
- Human liver microsomes (pooled from multiple donors)
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Positive control compounds (e.g., testosterone, verapamil)
- Negative control (incubation without NADPH)
- Acetonitrile (for reaction termination)
- Internal standard (for LC-MS/MS analysis)
- LC-MS/MS system

Procedure:

- Preparation:
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
 - Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.
 - Thaw human liver microsomes on ice.
 - Prepare the NADPH regenerating system according to the manufacturer's instructions.
- Incubation:
 - Pre-warm a mixture of the test compound working solution and human liver microsomes in a water bath at 37°C for 5-10 minutes.
 - Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

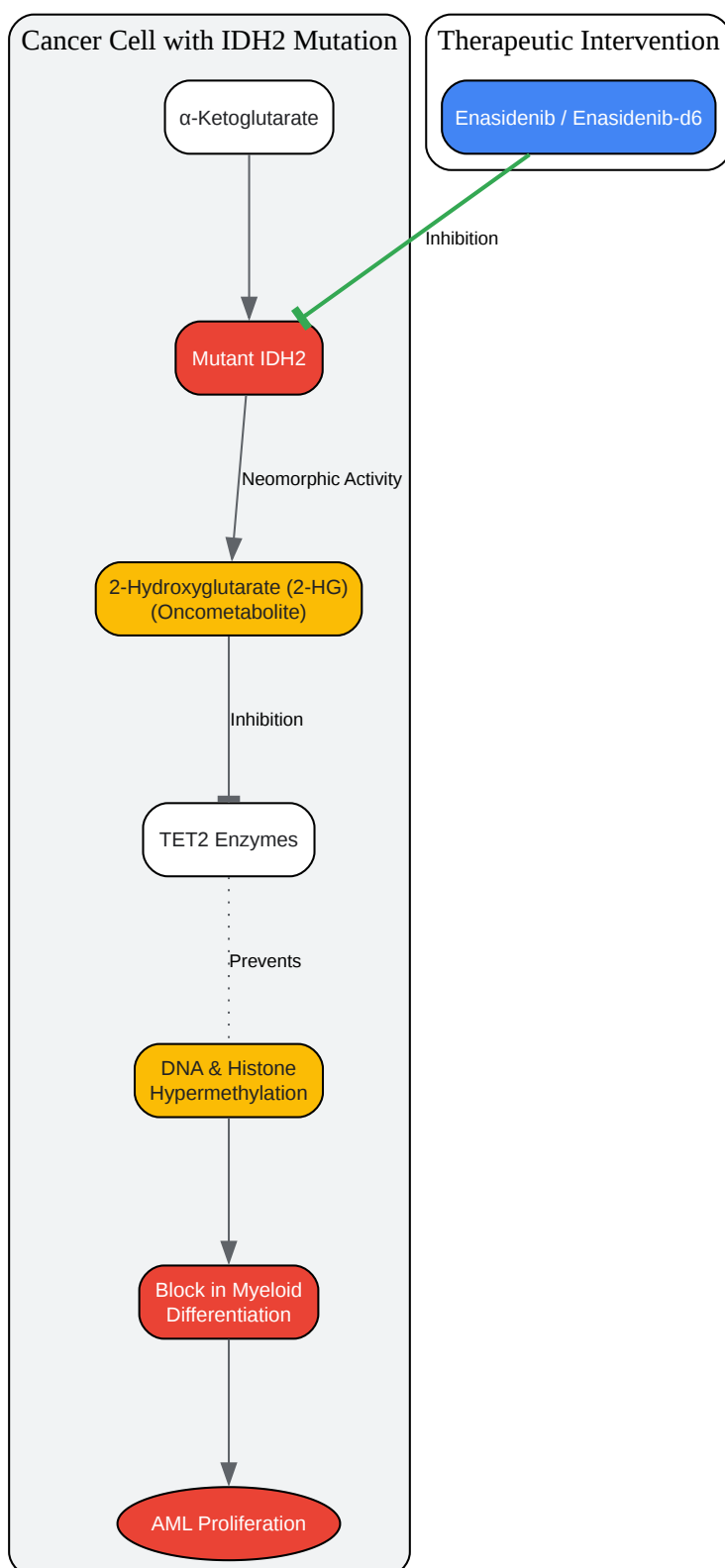
- At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
- Terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
- Sample Processing:
 - Vortex the terminated reaction samples to precipitate proteins.
 - Centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
- Data Analysis:
 - Plot the natural logarithm of the percentage of the parent compound remaining against time.
 - Determine the elimination rate constant (k) from the slope of the linear regression line.
 - Calculate the in vitro half-life ($t_{1/2}$) using the equation: $t_{1/2} = 0.693 / k$
 - Calculate the intrinsic clearance (CL_{int}) using the equation: CL_{int} (μL/min/mg protein) = $(0.693 / t_{1/2}) * (\text{incubation volume} / \text{microsomal protein concentration})$

Visualizations



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Caption: Workflow for an in vitro microsomal stability assay.



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